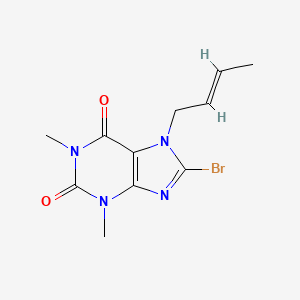
N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide is a complex organic compound that features a thiazole ring substituted with a 2,3-dichlorobenzyl group and a phenylacrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the 2,3-Dichlorobenzyl Group: The 2,3-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,3-dichlorobenzyl bromide and the thiazole intermediate.
Formation of the Phenylacrylamide Moiety: The phenylacrylamide group can be attached through an amide coupling reaction between the thiazole derivative and phenylacrylic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing catalysts to enhance reaction rates and yields.
化学反応の分析
Types of Reactions
N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,3-dichlorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with NaBH4 can produce alcohols or amines.
科学的研究の応用
N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Materials Science: The compound can be investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through the modulation of specific pathways, leading to changes in cellular functions. For example, it could inhibit or activate enzymes involved in metabolic processes, or it could bind to receptors to alter signal transduction pathways.
類似化合物との比較
Similar Compounds
N-(2,3-Dichlorobenzyl)-4,5-dihydro-1H-imidazol-2-amine: This compound shares the 2,3-dichlorobenzyl group but has an imidazole ring instead of a thiazole ring.
5-{[1-(2,3-Dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine: This compound also contains the 2,3-dichlorobenzyl group but features a quinazoline ring system.
Uniqueness
N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide is unique due to its combination of a thiazole ring with a phenylacrylamide moiety, which imparts distinct chemical and biological properties
特性
CAS番号 |
304895-55-4 |
|---|---|
分子式 |
C19H14Cl2N2OS |
分子量 |
389.3 g/mol |
IUPAC名 |
(E)-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H14Cl2N2OS/c20-16-8-4-7-14(18(16)21)11-15-12-22-19(25-15)23-17(24)10-9-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,22,23,24)/b10-9+ |
InChIキー |
HOSQUYRYXSQLKW-MDZDMXLPSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-(4-ethoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B11982672.png)
![N-(4-methoxyphenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11982675.png)
![9-Bromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11982684.png)

![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-methylbenzamide](/img/structure/B11982695.png)
![2-[N-(2-methylphenyl)acetamido]acetic acid](/img/structure/B11982696.png)
![9-Chloro-5-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11982697.png)
![7-(4-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11982704.png)
![2-[(4-iodophenyl)amino]-3-{(E)-[(4-iodophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11982710.png)


![4-benzyl-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11982739.png)
![2-{(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-(4-methoxyphenyl)acetamide](/img/structure/B11982747.png)
![9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11982754.png)
